molecular formula C29H34N6O3 B14109144 8-((4-benzhydrylpiperazin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione

8-((4-benzhydrylpiperazin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione

Katalognummer: B14109144
Molekulargewicht: 514.6 g/mol
InChI-Schlüssel: ATNNJBHWWYCVNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-{[4-(Diphenylmethyl)piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-1,3,7-trihydropurine-2,6-dione is a complex organic compound that features a piperazine ring with a diphenylmethyl group and a purine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(Diphenylmethyl)piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-1,3,7-trihydropurine-2,6-dione typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the diphenylmethyl group. The final steps involve the formation of the purine ring and the attachment of the 1-methyl-2-oxopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

8-{[4-(Diphenylmethyl)piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-1,3,7-trihydropurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

8-{[4-(Diphenylmethyl)piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-1,3,7-trihydropurine-2,6-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-{[4-(Diphenylmethyl)piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-{[4-(Diphenylmethyl)piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-1,3,7-trihydropurine-2,6-dione is unique due to its combination of a piperazine ring, a diphenylmethyl group, and a purine structure. This unique combination of functional groups and structural features contributes to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C29H34N6O3

Molekulargewicht

514.6 g/mol

IUPAC-Name

8-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione

InChI

InChI=1S/C29H34N6O3/c1-20(21(2)36)35-24(30-27-26(35)28(37)32(4)29(38)31(27)3)19-33-15-17-34(18-16-33)25(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-14,20,25H,15-19H2,1-4H3

InChI-Schlüssel

ATNNJBHWWYCVNN-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.